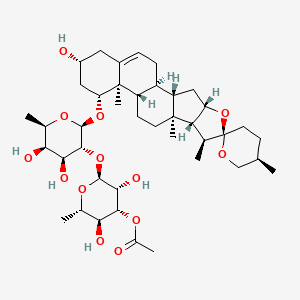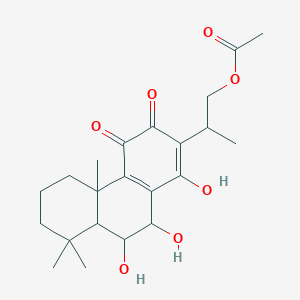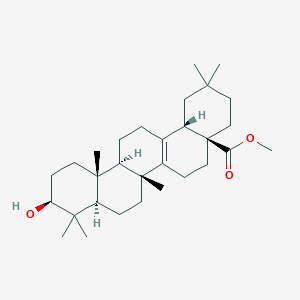![molecular formula C13H8N2O6 B1180855 9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride CAS No. 115722-83-3](/img/no-structure.png)
9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride , also known as Nedocromil , is a compound with the following chemical structure: .
Molecular Structure Analysis
Nedocromil’s molecular formula is C19H17NO7 , and its molecular weight is approximately 371.34 g/mol . The compound contains a quinoline core with additional functional groups, including carbonyl and ethyl moieties. The presence of these groups contributes to its pharmacological properties .
Physical And Chemical Properties Analysis
properties
CAS RN |
115722-83-3 |
|---|---|
Molecular Formula |
C13H8N2O6 |
Molecular Weight |
0 |
synonyms |
9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B1180775.png)
![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)


